2-(Methylthio)benzo[d]oxazole-4-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)benzo[d]oxazole-4-acetonitrile is a chemical compound with the molecular formula C10H8N2OS It is a derivative of benzo[d]oxazole, featuring a methylthio group at the 2-position and an acetonitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]oxazole-4-acetonitrile typically involves the following steps:
Formation of Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized through the cyclization of o-aminophenol with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of Methylthio Group: The methylthio group can be introduced by reacting the benzo[d]oxazole core with methyl iodide in the presence of a base such as potassium carbonate.
Acetonitrile Substitution: The acetonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as acetonitrile, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)benzo[d]oxazole-4-acetonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions at the 4-position, where the acetonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium hydride, acetonitrile, dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzo[d]oxazole derivatives.
Scientific Research Applications
2-(Methylthio)benzo[d]oxazole-4-acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-4-acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor modulation, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzoxazole: Lacks the acetonitrile group, making it less versatile in certain chemical reactions.
2-(Methylthio)benzo[d]thiazole: Contains a sulfur atom in the heterocyclic ring, which can alter its chemical reactivity and biological activity.
4-Cyano-2-(methylthio)benzo[d]oxazole: Similar structure but with a cyano group instead of an acetonitrile group, affecting its reactivity and applications.
Uniqueness
2-(Methylthio)benzo[d]oxazole-4-acetonitrile is unique due to the presence of both the methylthio and acetonitrile groups, which provide a combination of chemical reactivity and biological activity not found in other similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8N2OS |
---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
2-(2-methylsulfanyl-1,3-benzoxazol-4-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2OS/c1-14-10-12-9-7(5-6-11)3-2-4-8(9)13-10/h2-4H,5H2,1H3 |
InChI Key |
WMYOODBECVTHND-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC=C2O1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.